N-(2,4-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide: is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a cyclopentane ring substituted with a phenyl group and a carboxamide group attached to a 2,4-dimethylphenyl moiety
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide is the alpha-adrenergic system and the octopamine receptors in the central nervous system . These targets play a crucial role in the regulation of various physiological processes, including neurotransmission and the modulation of immune responses .
Mode of Action
This compound interacts with its targets through its agonistic activity in the alpha-adrenergic system and its interaction with the octopamine receptors . This interaction leads to the inhibition of the synthesis of monoamine oxidases and prostaglandins . As a result, it causes overexcitation, leading to paralysis and death in insects .
Biochemical Pathways
The compound affects the biochemical pathways associated with the alpha-adrenergic system and the octopamine receptors . The downstream effects include the inhibition of monoamine oxidases and prostaglandin synthesis . This leads to overexcitation and paralysis in insects .
Pharmacokinetics
It is known that exposure to humans occurs mainly through inhalation or dermal contact with the compound during its use or production .
Result of Action
The molecular and cellular effects of this compound’s action include overexcitation, paralysis, and death in insects . This is due to the compound’s interaction with the alpha-adrenergic system and the octopamine receptors, leading to the inhibition of monoamine oxidases and prostaglandin synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Attachment of the Carboxamide Group: The carboxamide group is introduced by reacting the intermediate compound with an amide-forming reagent such as an acid chloride or an anhydride.
Substitution with 2,4-Dimethylphenyl Group: The final step involves the substitution of the amide nitrogen with the 2,4-dimethylphenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the 2,4-dimethylphenyl moiety, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted amides.
Scientific Research Applications
N-(2,4-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- 2,4-dimethylaniline
- N-(2,4-dimethylphenyl)-N’-methylformamidine
Uniqueness
N-(2,4-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide is unique due to its specific structural features, including the cyclopentane ring and the combination of phenyl and 2,4-dimethylphenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-15-10-11-18(16(2)14-15)21-19(22)20(12-6-7-13-20)17-8-4-3-5-9-17/h3-5,8-11,14H,6-7,12-13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZYMLMQOPXTNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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